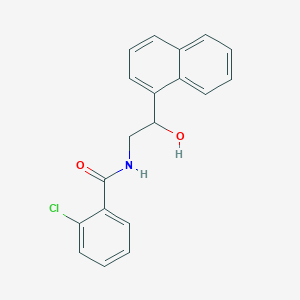

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted with a chlorine atom at the 2-position. The amide nitrogen is bonded to a 2-hydroxyethyl group, which itself is substituted with a naphthalen-1-yl moiety at the β-position. This structure combines hydrophobic (naphthalene), polar (hydroxyl), and electron-withdrawing (chlorine) groups, making it relevant for applications in medicinal chemistry and materials science. The hydroxyl group enhances solubility, while the naphthalene ring may facilitate π-π interactions in biological targets or crystalline packing .

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c20-17-11-4-3-9-16(17)19(23)21-12-18(22)15-10-5-7-13-6-1-2-8-14(13)15/h1-11,18,22H,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYTZVBXVLBDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CC=C3Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 2-chloro-N-(2-oxo-2-(naphthalen-1-yl)ethyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The hydroxy group and the naphthalene moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The chloro group may also contribute to the compound’s reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and to design more effective derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group.

- Key Differences : Lacks chlorine and naphthalene; contains a branched alkyl chain with hydroxyl.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide linked to a phenethyl group with 3,4-dimethoxy substituents.

- Key Differences : Methoxy groups instead of chlorine and naphthalene; higher polarity due to ether linkages.

- Physical Data : Melting point = 90°C; synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine .

Calhex 231 (4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide)

- Structure: 4-chlorobenzamide with a cyclohexyl-naphthalene-ethylamino group.

- Key Differences: Chlorine at position 4; cyclohexylamino group introduces conformational rigidity.

Variations in the Amide Side Chain

2-Chloro-N-(2-naphthalen-2-ylethyl)benzamide

- Structure : Benzamide with chlorine at position 2 and a 2-naphthalenylethyl group.

- Key Differences : Naphthalen-2-yl vs. naphthalen-1-yl; lacks hydroxyl group.

- Properties : Reduced solubility compared to the target compound due to absence of hydroxyl .

N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide

- Structure: Benzamide with 3,4-dinitro groups and a hydroxy-naphthalene-phenyl-methylaminoethyl chain.

- Key Differences : Nitro groups increase electron deficiency; complex side chain may hinder crystallinity.

- Synthesis: Utilizes β-naphthol and benzaldehyde, differing from the target compound’s likely route involving 2-amino-2-(naphthalen-1-yl)ethanol .

Halogenated Analogues

2-Chloro-N-(2,6-dichlorophenyl)benzamide

- Structure : Benzamide with chlorine at position 2 and a 2,6-dichlorophenyl group.

- Key Differences : Dichlorophenyl substituent increases steric bulk and lipophilicity.

- Conformation : Trans arrangement of amide group, similar to the target compound, as confirmed by X-ray studies .

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Research Implications

- Synthetic Routes: The target compound may be synthesized via amidation of 2-chlorobenzoyl chloride with 2-amino-2-(naphthalen-1-yl)ethanol, analogous to methods in .

- Material Science : The hydroxyl and naphthalene groups could facilitate crystal engineering, as seen in dichlorophenyl derivatives .

Biological Activity

2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its structure includes a chloro substituent and a hydroxyethyl group attached to a naphthalene moiety, which renders it an interesting candidate for various biological studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is , with a molecular weight of approximately 303.76 g/mol. The presence of both chloro and hydroxy groups may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide has been investigated in various studies, revealing its potential as an antimicrobial agent, among other activities.

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exhibit significant antimicrobial properties. A study involving related benzamides demonstrated their effectiveness against mycobacterial, bacterial, and fungal strains. The compounds showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Activity Against Mycobacteria | Activity Against Fungi | Activity Against Bacteria |

|---|---|---|---|

| 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | Moderate | High | High |

| Isoniazid | High | Low | Moderate |

| Ciprofloxacin | Moderate | Low | High |

The mechanism by which 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide exerts its biological effects likely involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthalene moiety may participate in π-π stacking interactions. These interactions could enhance the compound's binding affinity to target proteins or enzymes involved in microbial metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. For example, modifications to the naphthalene moiety or variations in the chloro substituent can significantly alter the compound's lipophilicity and, consequently, its bioactivity. A study highlighted that structural changes in similar benzamides affected their solubility and antimicrobial efficacy .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Study on Salicylanilides : This research explored various salicylanilide derivatives, including those with similar structures to 2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide. The compounds were tested for antibacterial and antifungal activities, revealing promising results that suggest potential therapeutic applications .

- Photosynthetic Inhibition : Some derivatives were evaluated for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This mechanism is crucial for understanding their potential as herbicides or plant growth regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.